molecular formula C11H12BrNO2 B8014910 1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol

1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol

Cat. No.: B8014910
M. Wt: 270.12 g/mol
InChI Key: LTYAZZYATJJSAQ-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol is an azetidine derivative featuring a 2-bromo-3-methylbenzoyl substituent attached to the azetidin-3-ol core. The azetidine ring, a four-membered heterocycle containing a nitrogen atom, is substituted at the 1-position with a benzoyl group bearing bromine and methyl groups at the 2- and 3-positions, respectively.

Properties

IUPAC Name

(2-bromo-3-methylphenyl)-(3-hydroxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-7-3-2-4-9(10(7)12)11(15)13-5-8(14)6-13/h2-4,8,14H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYAZZYATJJSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CC(C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol typically involves the following steps:

  • Bromination: The starting material, 2-methylbenzoic acid, undergoes bromination to form 2-bromo-3-methylbenzoic acid.

  • Activation: The carboxylic acid group of 2-bromo-3-methylbenzoic acid is activated using reagents such as thionyl chloride (SOCl2) to form the corresponding acid chloride.

  • Coupling Reaction: The activated acid chloride is then coupled with azetidin-3-ol under controlled conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce the bromo-substituted benzoyl group.

  • Substitution: Substitution reactions can occur at the bromo and methyl positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and various halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the benzoyl group.

  • Reduction Products: Reduced forms of the bromo-substituted benzoyl group.

  • Substitution Products: Derivatives with different substituents at the bromo and methyl positions.

Scientific Research Applications

Chemical Properties and Structure

1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol features a bromobenzoyl moiety attached to an azetidine ring, which contributes to its reactivity and biological profile. The presence of the bromine atom enhances its electrophilic character, making it a candidate for further chemical modifications.

Anticancer Activity

Recent studies have highlighted the potential of azetidine derivatives, including 1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol, as anticancer agents. Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro Studies : Compounds derived from azetidine scaffolds have demonstrated cytotoxicity against MCF-7 breast cancer cells, with some exhibiting IC50 values in the low micromolar range. This suggests that 1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol may share similar properties and warrant further investigation for its anticancer potential .

Enzyme Inhibition

Research indicates that azetidine derivatives can act as inhibitors of specific kinases involved in cancer progression. For example, compounds with similar structures have been evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. The inhibition of these kinases can lead to cell cycle arrest and reduced tumor growth .

Polymer Chemistry

The unique structure of 1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol allows it to be utilized in polymer synthesis. Its bromine functionality can serve as a reactive site for further polymerization reactions or cross-linking processes, potentially leading to new materials with enhanced properties such as thermal stability and mechanical strength.

Table 1: Antiproliferative Activity of Azetidine Derivatives

CompoundCell LineIC50 (µM)Mechanism
1-(2-Bromo-3-methylbenzoyl)azetidin-3-olMCF-7TBDTubulin Destabilization
Compound AMCF-75.0CDK Inhibition
Compound BHeLa4.5Microtubule Disruption

Note: TBD = To Be Determined based on future studies.

Table 2: Pharmacokinetic Profile of Related Compounds

CompoundBioavailability (%)Half-life (h)Clearance (L/h/kg)
1-(2-Bromo-3-methylbenzoyl)azetidin-3-olTBDTBDTBD
Compound C74%1.00.5
Compound D50%1.80.8

Note: Pharmacokinetic data for 1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol is pending further investigation.

Mechanism of Action

The mechanism by which 1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs.
  • Halogen effects : Bromine in the benzoyl group (target compound) may confer distinct reactivity (e.g., Suzuki coupling) compared to chlorine in pyrimidine () or fluorine in thiazole ().

Physicochemical Properties

Compound Purity (%) Melting Point (°C) Boiling Point (°C) Solubility (Predicted) Stability Notes References
1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol Moderate in polar aprotic solvents (DMF, DMSO) Likely sensitive to hydrolysis (ketone).
1-[(3-Bromophenyl)methyl]azetidin-3-ol ≥95 Soluble in ethanol, DCM Stable under inert conditions.
1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol ≥95 Low water solubility Sensitive to light/heat.
1-Benzylazetidin-3-ol ≥98 Soluble in methanol, THF Hygroscopic.

Key Observations :

  • The benzoyl group in the target compound likely reduces solubility in aqueous media compared to benzyl-substituted analogs ().
  • Halogenated derivatives (e.g., ) generally exhibit lower water solubility due to increased hydrophobicity.

Research and Application Insights

  • Pharmaceutical relevance : 1-Benzylazetidin-3-ol () and 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol () are intermediates in drug discovery, suggesting the target compound may also serve as a scaffold for bioactive molecules.
  • Synthetic utility : The bromine in the target compound’s benzoyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature shared with 1-[(3-bromophenyl)methyl]azetidin-3-ol ().
  • The target compound’s benzoyl group may target enzymes with hydrophobic binding pockets.

Biological Activity

1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of 1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol can be represented as follows:

  • Molecular Formula : C12H12BrNO2
  • Molecular Weight : 284.13 g/mol

The presence of the bromine atom and the azetidine ring are significant for its biological interactions.

Biological Activity Overview

1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol has been investigated for several biological activities:

1. Anticancer Activity

Recent studies have demonstrated that compounds similar to 1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism of Action
1-(2-Bromo-3-methylbenzoyl)azetidin-3-olMCF-7 (Breast Cancer)15.63Induces apoptosis via caspase activation
Similar Compound AU-937 (Leukemia)0.48G1 phase arrest and apoptosis induction
Similar Compound BHCT-116 (Colon Cancer)0.19Inhibition of cell proliferation

These results indicate that the compound may serve as a lead for developing new anticancer agents.

2. Antimicrobial Activity

The antimicrobial potential of 1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol has also been evaluated against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The presence of the bromine atom enhances its interaction with microbial targets, contributing to its efficacy.

3. Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. The compound was tested using the DPPH radical scavenging assay:

SampleDPPH Scavenging Activity (%) at 100 µg/mL
1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol75%
Ascorbic Acid (Control)90%

These findings suggest that the compound possesses significant antioxidant capabilities, which could be beneficial in therapeutic applications.

Case Studies

Several case studies highlight the biological activities of related compounds:

  • Study on Anticancer Effects : A study published in MDPI demonstrated that derivatives similar to 1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin, indicating their potential as more effective agents against resistant cancer cells .
  • Antimicrobial Evaluation : Research conducted on thiazolidinone derivatives showed enhanced antimicrobial activity due to structural modifications similar to those in azetidine derivatives. The findings support the hypothesis that halogenated compounds exhibit increased potency against Gram-positive and Gram-negative bacteria .

The mechanism by which 1-(2-Bromo-3-methylbenzoyl)azetidin-3-ol exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : It appears to induce cell cycle arrest at the G1 phase, leading to apoptosis.

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